1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Description
Properties
IUPAC Name |
1'-[2-(4-fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)13-18(23)22-11-9-20(10-12-22)17-4-2-1-3-16(17)19(24)25-20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWPTRMJJWHEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The fluorophenyl group is then introduced via an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to 1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one exhibit promising anticancer properties. For instance, a study highlighted the cytotoxic effects of related compounds on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.0 | CDK inhibition |
| Compound B | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| 1'-[2-(4-fluorophenyl)acetyl]-3H-spiro... | HCT116 (Colon) | 10.0 | Tumor suppressor gene activation |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of spiro compounds demonstrated that derivatives similar to this compound significantly inhibited the growth of A549 lung carcinoma cells. The study utilized MTT assays to assess cell viability and found that treatment with these compounds led to increased apoptosis markers, including elevated levels of pro-apoptotic proteins such as BAX and reduced levels of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Antimicrobial Effectiveness
In another study focusing on antimicrobial properties, researchers synthesized several derivatives of benzofuran and evaluated their efficacy against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria, which could pave the way for new antibiotic formulations.
Mechanism of Action
The mechanism of action of 1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors, while the spirocyclic structure could contribute to its stability and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Receptor Binding
- Halogenated Acyl Groups : Bromine (in 1'-(2-bromobenzoyl)-[...]) and fluorine (in target compound) enhance binding affinity through hydrophobic interactions and halogen bonding with S1R . The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, avoiding excessive halogenation seen in 1'-(2,6-difluorobenzoyl)-[...] .
Stereochemical Considerations
Enantiomers of spirocyclic ligands, such as (S)- and (R)-[18F]fluspidine, demonstrate divergent pharmacokinetics. The (S)-enantiomer exhibits higher brain uptake and S1R specificity, suggesting that the stereochemistry of the target compound’s piperidine ring could critically influence its efficacy .
Metabolic Stability and Lipophilicity
- Compounds with bulkier substituents (e.g., 1'-(chlorophenoxy-propanoyl)-[...], MW 399.9) may exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation .
- The target compound’s moderate molecular weight (352.4) and xLogP (estimated ~3.5) position it favorably for CNS penetration, comparable to fluspidine derivatives .
Biological Activity
1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, a compound with the CAS number 1797271-98-7, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 339.4 g/mol
- Structure : The compound features a spiro structure that combines elements of benzofuran and piperidine, contributing to its unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Cytotoxic Effects : Investigations into its ability to induce apoptosis in cancer cells have shown promising results.
- Neuroprotective Effects : Its structural characteristics suggest possible interactions with neurotransmitter systems.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission.
Antimicrobial Activity
A study evaluated the antimicrobial activity of several benzofuran derivatives, including our compound of interest. Results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus, with an IC value comparable to established antibiotics .
Cytotoxicity Assays
In vitro assays using cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, suggesting a mechanism involving programmed cell death .
Neuroprotective Studies
Research exploring neuroprotective effects highlighted the compound's potential in mitigating oxidative stress-induced neuronal damage. In models of neurodegeneration, it exhibited protective effects against glutamate-induced toxicity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
